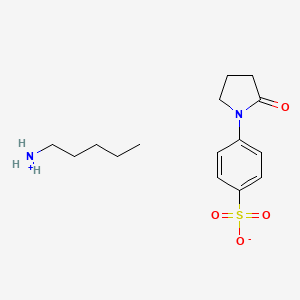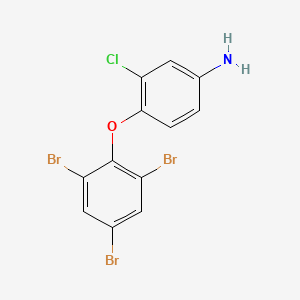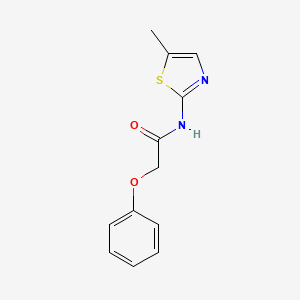
Pentan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pentan-1-aminium group linked to a 4-(2-oxopyrrolidin-1-yl)benzenesulfonate moiety, which contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)benzenesulfonic acid with pentan-1-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pentan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, pentan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate is used as a reagent in various synthetic pathways to create complex molecules. Its unique structure allows it to act as an intermediate in the synthesis of other compounds .
Biology
In biological research, this compound has been studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways .
Medicine
In medicine, this compound has shown promise as a potential therapeutic agent. Research is ongoing to explore its efficacy in treating various medical conditions .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of pentan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering downstream effects. The pathways involved may include enzymatic reactions, signal transduction, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pentan-1-aminium 4-(2-oxopyrrolidin-1-yl)benzenesulfonate include:
- 2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetic acid
- 2-[4-(het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides
- 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one
Uniqueness
What sets this compound apart from these similar compounds is its specific aminium and sulfonate groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C15H24N2O4S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)benzenesulfonate;pentylazanium |
InChI |
InChI=1S/C10H11NO4S.C5H13N/c12-10-2-1-7-11(10)8-3-5-9(6-4-8)16(13,14)15;1-2-3-4-5-6/h3-6H,1-2,7H2,(H,13,14,15);2-6H2,1H3 |
InChI Key |
URQSTQBPFPPASY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[NH3+].C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-(3-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}phenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12477041.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B12477053.png)
![N-(2,4-dimethylphenyl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12477069.png)
![ethyl ({4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}carbamothioyl)carbamate](/img/structure/B12477076.png)
![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B12477078.png)

![2-chloro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12477091.png)
![N-(butan-2-yl)-2-{[(3-methylphenyl)carbonyl]amino}benzamide](/img/structure/B12477094.png)
![Ethyl 2-({2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12477099.png)
![3-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methoxybenzamide](/img/structure/B12477104.png)
![(5E)-3-hydrazinyl-5-hydrazinylidene-5H-indeno[2,1-e][1,2,4]triazine](/img/structure/B12477109.png)

![5-bromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3-iodobenzamide](/img/structure/B12477117.png)

